![molecular formula C5H7NO B7902142 1-Cyano-2-hydroxy-3-butene CAS No. 7451-85-6](/img/structure/B7902142.png)
1-Cyano-2-hydroxy-3-butene
Overview
Description
1-Cyano-2-hydroxy-3-butene, also known as 1-cyano-3-buten-2-ol or 3-hydroxy-4-pentenenitrile, belongs to the class of organic compounds known as secondary alcohols . It is a mitochondrial toxin that causes apoptosis in liver cells .
Synthesis Analysis
The synthesis of 1-Cyano-2-hydroxy-3-butene involves reaction conditions with n-butyllithium and diisopropylamine in tetrahydrofuran and hexane .Molecular Structure Analysis
The molecular formula of 1-Cyano-2-hydroxy-3-butene is C5H7NO . It contains a secondary alcohol functional group, with the general structure HOC®(R’) (R,R’=alkyl, aryl) .Chemical Reactions Analysis
1-Cyano-2-hydroxy-3-butene has been found to inhibit radicle elongation of wheat and velvetleaf with I50 values of 2.1 × 10−4 M for wheat and 2.7 × l0−3 M for velvetleaf .Physical And Chemical Properties Analysis
The molecular weight of 1-Cyano-2-hydroxy-3-butene is 97.12 g/mol . More detailed physical and chemical properties are not available from the search results.Scientific Research Applications
Cancer Chemoprevention : Crambene, found in cruciferous vegetables, causes significant upregulation of quinone reductase and glutathione S-transferases both in vivo and in vitro, making it a likely candidate as a cancer chemopreventive compound. Its purification from Crambe abyssinica seed meal has been improved to aid in the study of its health benefits (Niedoborski, Klein, & Wallig, 2001).
Polymerization Studies : 1-Cyano-2-hydroxy-3-butene and its related compounds have been utilized in polymerization studies. The synthesis and polymerization of these compounds have been explored, providing insights into their potential applications in materials science (Wei & Milliman, 1969).
Acute Pancreatitis Research : Crambene has been reported to cause cell death in rat pancreatic acini. Studies have shown that its administration to mice can induce pancreatic acinar cell apoptosis, reducing the severity of acute pancreatitis. This suggests potential therapeutic applications for acute pancreatitis management (Bhatia et al., 1998).
Metabonomic Investigations : The metabolic effects of crambene, used as an experimental model toxin causing exocrine pancreatitis, have been investigated in rats using high-resolution NMR spectroscopy. This study provides insights into the biochemical changes following exposure to this compound (Bohus et al., 2009).
Combustion and Emission Control : Understanding the oxidation chemistry of compounds related to 1-Cyano-2-hydroxy-3-butene can help improve ignition and combustion processes in advanced engines, providing better emission control. This has implications for environmental and automotive research (Chen et al., 2020).
Toxicology Studies : Studies have investigated the selective toxicity of crambene in rats, focusing on its effects on the exocrine pancreas. This research is significant for understanding the toxicological profile of this compound and its potential risks (Wallig, Gould, & Fettman, 1988).
Bioactivation Studies : The bioactivation of crambene and related compounds in vitro and in vivo has been examined, highlighting their metabolic pathways and potential roles in toxicity (Wang et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-hydroxypent-4-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCLOVRWBLGJQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950134 | |
Record name | 3-Hydroxypent-4-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-2-hydroxy-3-butene | |
CAS RN |
27451-36-1, 6071-81-4, 7451-85-6 | |
Record name | 3-Hydroxy-4-pentenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27451-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyano-2-hydroxy-3-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027451361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butene, (S)-1-cyano-2-hydroxy-3- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxypent-4-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypent-4-enenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Cyano-2-hydroxy-3-butene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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